Cas no 72141-42-5 ((4-Aminophenyl)(piperazin-1-yl)methanone)

(4-Aminophenyl)(piperazin-1-yl)methanone is a versatile chemical intermediate featuring both an aromatic amine and a piperazine moiety, making it valuable for pharmaceutical and organic synthesis applications. Its bifunctional structure allows for selective modifications, enabling the development of compounds with tailored biological or physicochemical properties. The presence of the piperazine group enhances solubility and binding affinity in drug design, while the aminophenyl component facilitates further derivatization via coupling or substitution reactions. This compound is particularly useful in the synthesis of bioactive molecules, including CNS-targeting agents and kinase inhibitors. High purity and consistent quality ensure reliable performance in research and industrial processes.
(4-Aminophenyl)(piperazin-1-yl)methanone structure
72141-42-5 structure
Product Name:(4-Aminophenyl)(piperazin-1-yl)methanone
CAS No:72141-42-5
MF:C11H15N3O
MW:205.256302118301
CID:1116580
PubChem ID:39254711
Update Time:2025-11-01

(4-Aminophenyl)(piperazin-1-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (4-aminophenyl)-1-piperazinyl-Methanone
    • (4-Aminophenyl)(piperazin-1-yl)methanone
    • (4-aminophenyl)-piperazin-1-ylmethanone
    • SCHEMBL1409459
    • GS3290
    • 4-aminobenzoyl piperazine
    • AMY4973
    • CS-0371373
    • RFAQDEHQJBGLNG-UHFFFAOYSA-N
    • 4-(PIPERAZINE-1-CARBONYL)ANILINE
    • 72141-42-5
    • G74026
    • (4-Aminophenyl)-1-piperazinylmethanone
    • DB-388931
    • 1-(4-Aminobenzoyl)piperazine; 1-(p-Aminobenzoyl)piperazine
    • Inchi: 1S/C11H15N3O/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8,12H2
    • InChI Key: RFAQDEHQJBGLNG-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)N)N1CCNCC1

Computed Properties

  • Exact Mass: 205.121512110g/mol
  • Monoisotopic Mass: 205.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 58.4Ų

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Additional information on (4-Aminophenyl)(piperazin-1-yl)methanone

Comprehensive Overview of (4-Aminophenyl)(piperazin-1-yl)methanone (CAS No. 72141-42-5)

(4-Aminophenyl)(piperazin-1-yl)methanone, with the CAS number 72141-42-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique piperazine and aminophenyl moieties, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structural features make it particularly valuable in drug discovery, where it is often utilized to develop central nervous system (CNS) agents and receptor modulators.

The growing interest in 72141-42-5 is partly driven by its potential applications in addressing modern health challenges, such as neurological disorders and metabolic diseases. Researchers are increasingly exploring its role in the development of novel therapeutics, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. This aligns with current trends in precision medicine, where targeted molecular interventions are prioritized.

From a chemical perspective, (4-Aminophenyl)(piperazin-1-yl)methanone exhibits notable stability and reactivity, making it suitable for multi-step synthetic pathways. Its piperazine ring contributes to its ability to interact with biological targets, while the aminophenyl group enhances its solubility and bioavailability. These properties are critical for optimizing drug-like characteristics in preclinical studies.

In the realm of medicinal chemistry, this compound is frequently referenced in studies focusing on G-protein-coupled receptors (GPCRs) and enzyme inhibition. Its modular structure allows for easy derivatization, enabling researchers to fine-tune pharmacological profiles. This adaptability is particularly relevant in the era of AI-driven drug design, where computational models predict optimal molecular configurations for specific therapeutic outcomes.

Beyond pharmaceuticals, CAS 72141-42-5 has potential applications in material science, particularly in the development of functional polymers and catalysts. Its dual functionality—combining aromatic amines with heterocyclic systems—makes it a candidate for designing advanced materials with tailored properties. This interdisciplinary appeal underscores its importance in both academic and industrial settings.

Quality control and analytical characterization of (4-Aminophenyl)(piperazin-1-yl)methanone are essential for ensuring reproducibility in research. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify purity and structural integrity. These protocols align with Good Laboratory Practices (GLP), which are critical for regulatory compliance in drug development pipelines.

As the demand for high-purity chemical intermediates rises, suppliers of 72141-42-5 must adhere to stringent quality standards. The compound's shelf life, storage conditions, and handling protocols are frequently discussed topics in research forums and scientific literature. Proper documentation, including Safety Data Sheets (SDS), ensures safe and effective utilization across laboratories worldwide.

Looking ahead, the trajectory of (4-Aminophenyl)(piperazin-1-yl)methanone research is likely to intersect with emerging technologies such as machine learning and high-throughput screening. These innovations could accelerate the identification of new applications, further solidifying its role in cutting-edge science. For researchers and industry professionals, staying updated on the latest advancements related to this compound is crucial for leveraging its full potential.

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